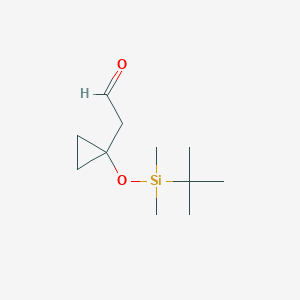
2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde
描述
2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is a versatile chemical compound with a complex molecular structure. It is commonly used in synthetic glycobiology and organic synthesis due to its ability to act as both an aldol donor and an aldol acceptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with cyclopropylmethanol, followed by oxidation to form the desired acetaldehyde. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is widely used in scientific research, including:
作用机制
The mechanism of action of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, leading to the formation of complex molecules with high stereochemical purity. The molecular targets and pathways involved include various enzymes and proteins that facilitate these reactions.
相似化合物的比较
Similar Compounds
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde: Similar in structure but with a cyclobutyl group instead of a cyclopropyl group.
2-(Tert-butyldimethylsilyloxy)ethanol: Similar in structure but with an ethanol group instead of an acetaldehyde group.
Uniqueness
2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is unique due to its ability to act as both an aldol donor and acceptor, making it highly versatile in synthetic glycobiology and organic synthesis .
属性
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-11(6-7-11)8-9-12/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQHYAJJUXLKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253978-16-3 | |
| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
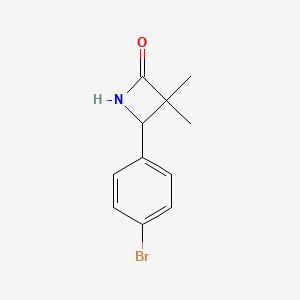
![3-(2-chlorophenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921430.png)
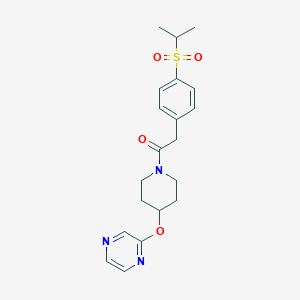
![N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide](/img/structure/B2921433.png)
![5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2921434.png)
![4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2921436.png)
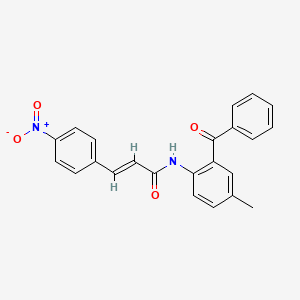

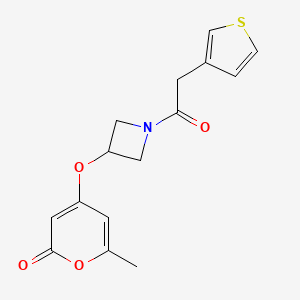
![3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2921441.png)

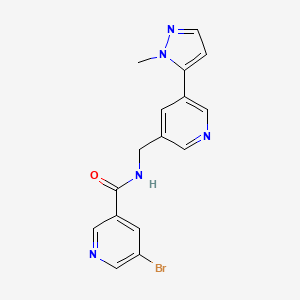
![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)
